1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid

Beschreibung

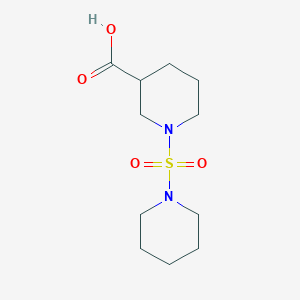

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a sulfonyl group at the nitrogen atom and a carboxylic acid moiety at the third carbon of the piperidine ring (Figure 1). This structural arrangement confers unique physicochemical and biological properties, making it a key candidate in medicinal chemistry.

Eigenschaften

Molekularformel |

C11H20N2O4S |

|---|---|

Molekulargewicht |

276.35 g/mol |

IUPAC-Name |

1-piperidin-1-ylsulfonylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H20N2O4S/c14-11(15)10-5-4-8-13(9-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |

InChI-Schlüssel |

XDQCJJZPDFINPW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidine-1-sulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is its role as an inhibitor of the aldo-keto reductase enzyme AKR1C3. High expression levels of AKR1C3 are associated with the development and progression of prostate and breast cancers. Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on AKR1C3, with some compounds showing IC50 values below 100 nM, indicating strong potential as therapeutic agents against these cancers .

Cancer Therapy

The compound has also shown promise in cancer therapy through mechanisms involving apoptosis induction in tumor cells. For instance, one study reported that derivatives of piperidine demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that the structural modifications around the piperidine core can lead to improved therapeutic profiles .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study explored the ability of piperidine derivatives to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses linked to various diseases, including cancer. The study synthesized several compounds based on the piperidine scaffold and evaluated their effectiveness in inhibiting IL-1β release from macrophages. Results indicated that certain derivatives significantly reduced pyroptotic cell death, highlighting their potential in treating inflammatory conditions associated with cancer .

Case Study 2: Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of piperidine derivatives has elucidated how modifications can enhance biological activity. A series of compounds were synthesized and tested for their ability to inhibit AKR1C3 activity. The findings revealed that specific structural features, such as the positioning of substituents on the piperidine ring, were crucial for maintaining high potency and selectivity against the enzyme .

Data Table: Summary of Key Findings

Wirkmechanismus

The mechanism of action of 1-(piperidine-1-sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The biological and chemical profiles of piperidine derivatives are highly sensitive to structural modifications. Below is a detailed comparison of 1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid with analogous compounds, emphasizing structural, functional, and pharmacological differences.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Role of the Sulfonyl Group

- Piperidine vs. Azepane Sulfonyl : The six-membered piperidine sulfonyl group in the target compound provides optimal steric bulk for AKR1C3 binding, whereas the seven-membered azepane sulfonyl () may reduce enzyme affinity due to excessive steric hindrance .

Carboxylic Acid Position

- C3 vs. C2 Substitution : The carboxylic acid at C3 in the target compound aligns with AKR1C3's active site geometry. In contrast, C2-substituted analogs (e.g., 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid) exhibit altered binding modes and reduced inhibitory potency .

Pharmacological Implications

- AKR1C3 Specificity : The target compound’s piperidine sulfonyl and C3-carboxylic acid are critical for sub-100 nM IC50 values. Structural analogs with bulkier sulfonyl groups (e.g., azepane) or alternative substitutions (e.g., nitrophenyl) show diminished or divergent activity .

- Solubility and Bioavailability : The cyclopropane sulfonyl derivative () may offer improved solubility compared to the nitro-substituted compound (), highlighting the sulfonyl group’s role in pharmacokinetics .

Biologische Aktivität

1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 270.35 g/mol. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, potentially modulating enzyme activities and receptor functions.

Research indicates that compounds with similar structures can influence neurotransmission pathways, particularly in the context of neurodegenerative diseases. The sulfonamide moiety is known to enhance binding affinity to various receptors and enzymes, which may lead to modulation of their activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Receptor Modulation : It could interact with sigma receptors and histamine receptors, affecting pain perception and inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring can significantly impact its pharmacological properties.

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 4-position | Increased AChE inhibition | |

| 5-position | Enhanced binding to sigma receptors | |

| 6-position | Modulation of inflammatory cytokines |

Case Studies

Several studies have explored the biological activity of related compounds, providing insights that may apply to this compound.

- Neuroprotective Effects : A study on piperidine derivatives demonstrated their potential in protecting neurons from oxidative stress, suggesting that similar compounds might exhibit neuroprotective properties through antioxidant mechanisms .

- Anti-inflammatory Activity : Research involving sulfonamide derivatives indicated significant reductions in pro-inflammatory cytokines in animal models, highlighting the anti-inflammatory potential of compounds featuring the sulfonyl group .

- Pain Modulation : Compounds structurally related to this compound have shown efficacy in pain models by acting on sigma receptors, indicating potential use in analgesic therapies .

Q & A

Basic: What are the standard synthetic routes for 1-(piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid, and how are intermediates purified?

Methodological Answer:

A common approach involves sulfonylation of piperidine-3-carboxylic acid derivatives. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen (as in ), followed by sulfonyl chloride coupling under anhydrous conditions (e.g., DCM, 0–5°C). Purification typically employs column chromatography (silica gel, eluent: hexane/EtOAc gradient) or recrystallization (e.g., using methanol/water). Post-synthesis, Boc deprotection with HCl/dioxane yields the free amine, which is subsequently sulfonylated. Intermediate purity is confirmed via TLC and LC-MS (e.g., LC-MS [M+H]+ analysis as in ).

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Structural validation combines:

- NMR : - and -NMR to confirm piperidine ring conformation, sulfonyl group integration, and carboxylic acid proton shifts.

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ or [M–H]– ions) and assess purity (>95% by area under the curve) .

- FT-IR : Peaks at ~1700 cm (sulfonyl S=O) and ~2500–3500 cm (carboxylic acid O–H) .

Advanced: How can computational modeling optimize the synthesis or application of this compound?

Methodological Answer:

- Docking Studies : Use SMILES/InChI keys (e.g., from PubChem) to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets) . Software like AutoDock Vina or Schrödinger Suite can predict binding affinities.

- DFT Calculations : Analyze sulfonyl group reactivity (e.g., charge distribution, nucleophilic susceptibility) using Gaussian or ORCA .

- Reaction Pathway Simulation : Tools like ChemAxon or ACD/Labs predict intermediates and optimize reaction conditions (temperature, solvent) to reduce by-products .

Advanced: What strategies ensure high purity (>98%) for pharmacological assays?

Methodological Answer:

- HPLC Purification : Reverse-phase C18 column, isocratic elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for sulfonyl/carboxylic acid chromophores .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove hydrophobic impurities.

- Ion-Exchange Chromatography : For carboxylic acid-containing derivatives, use DEAE Sephadex to separate charged by-products .

Basic: What are the key reactivity considerations for modifying the sulfonyl or carboxylic acid groups?

Methodological Answer:

- Sulfonyl Group : Susceptible to nucleophilic displacement (e.g., with amines or thiols). Reactions require anhydrous conditions to avoid hydrolysis .

- Carboxylic Acid : Activate with EDC/HOBt for amide coupling. Protect as methyl esters (MeOH/H) during multi-step syntheses .

- Piperidine Ring : Sensitive to strong acids/bases; use mild deprotection (e.g., TFA for Boc groups) to prevent ring opening .

Advanced: How is this compound profiled for potential enzyme inhibition (e.g., cholinesterase)?

Methodological Answer:

- In Vitro Assays : Use Ellman’s method for cholinesterase activity. Prepare test solutions in DMSO (<1% v/v), incubate with enzyme (e.g., electric eel acetylcholinesterase) and substrate (acetylthiocholine). Measure absorbance at 412 nm to quantify inhibition .

- IC Determination : Dose-response curves (0.1–100 µM) analyzed via GraphPad Prism. Compare to reference inhibitors (e.g., donepezil) .

- Selectivity Screening : Test against related enzymes (e.g., carbonic anhydrase) to assess specificity .

Advanced: How to resolve contradictions in spectral data or bioactivity results?

Methodological Answer:

- Spectral Discrepancies : Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Compare to databases (e.g., PubChem, CAS) .

- Bioactivity Variability : Re-test under standardized conditions (pH, temperature, solvent controls). Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .

- Impurity Analysis : HRMS/MS to identify trace by-products; adjust synthetic protocols (e.g., longer stirring times, lower temps) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.